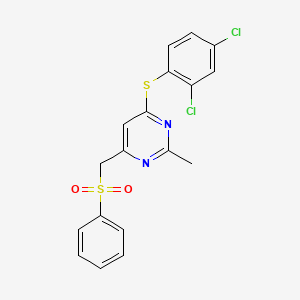
(6-((2,4-Dichlorophenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2,4-Dichlorophenyl)sulfanyl-2-methyl-4-pyrimidinyl)methyl phenyl sulfone, more commonly known as DCPMPS, is a widely used synthetic compound used in a variety of scientific research applications. It is a type of sulfone that is composed of a phenyl ring with two chlorine atoms, a methyl group, and a sulfanyl group attached. DCPMPS is known for its unique properties, such as its ability to act as a catalyst in certain chemical reactions, and its ability to form stable complexes with other molecules.
Aplicaciones Científicas De Investigación
Antibacterial Activity
(6-((2,4-Dichlorophenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone: has demonstrated antibacterial potential. Researchers have investigated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound’s mechanism of action likely involves disrupting bacterial cell membranes or interfering with essential metabolic pathways. Further studies are needed to optimize its antibacterial properties and explore potential clinical applications .
Antifungal Properties
The compound also exhibits antifungal activity. It has been evaluated against fungal pathogens responsible for infections in humans, animals, and plants. Its mode of action may involve inhibiting fungal enzymes or disrupting cell wall synthesis. Researchers are exploring its potential as a novel antifungal agent .
Analgesic and Anti-Inflammatory Effects
Preclinical studies suggest that (6-((2,4-Dichlorophenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone possesses analgesic and anti-inflammatory properties. These effects could make it valuable in pain management and inflammatory conditions. Investigating its interactions with specific receptors and signaling pathways is crucial for understanding its therapeutic potential .
Antiviral Activity
Researchers have investigated the compound’s antiviral properties, particularly against RNA viruses. It may interfere with viral replication or entry into host cells. While promising, further studies are necessary to determine its efficacy against specific viruses and assess potential drug development applications .
Anticancer Potential
The compound’s structural features make it an interesting candidate for anticancer drug development. It has been studied for its effects on cancer cell proliferation, apoptosis, and metastasis. Researchers are exploring its selectivity toward cancer cells and its impact on tumor growth. Notably, compounds containing the 1,3,4-oxadiazole core have already been used in clinical medicine, such as Raltegravir® (an antiretroviral drug) and Zibotentan® (an anticancer agent) .
Cardiovascular Applications
Some studies have investigated the cardiovascular effects of related sulfone derivatives. While not specific to our compound, these findings highlight the broader potential of sulfones in cardiovascular medicine. Researchers are exploring their impact on blood pressure regulation, vascular health, and endothelial function .
Propiedades
IUPAC Name |
4-(benzenesulfonylmethyl)-6-(2,4-dichlorophenyl)sulfanyl-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O2S2/c1-12-21-14(11-26(23,24)15-5-3-2-4-6-15)10-18(22-12)25-17-8-7-13(19)9-16(17)20/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUZFZUSRNJFGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)SC2=C(C=C(C=C2)Cl)Cl)CS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-((2,4-Dichlorophenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(thiophen-2-ylmethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2797262.png)

![2-(2,6-dimethylphenyl)-4-(3-methoxybenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2797267.png)
![3-(3,4-Dimethoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]chromen-2-one](/img/structure/B2797268.png)
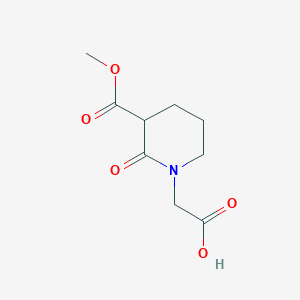

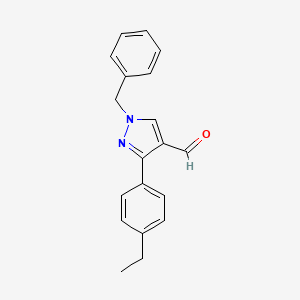
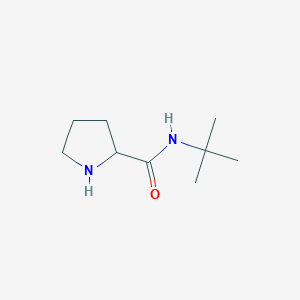
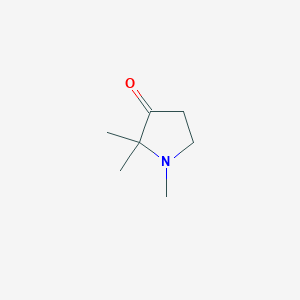
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2797278.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide](/img/structure/B2797282.png)
![(4-ethoxyphenyl)[4-(3-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2797283.png)
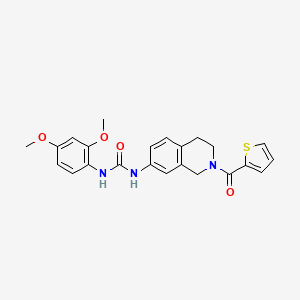
triazin-4-one](/img/structure/B2797285.png)